Cas no 6863-73-6 (3-chloropyrazin-2-amine)
3-chloropyrazin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3-chloropyrazine
- 3-Chloro-2-pyrazinamine
- 3-Chloropyrazin-2-amine
- 3-Chloro-pyrazin-2-ylamine
- 2-ammino-3-cloropirazina
- 2-chloro-3-aminopyrazine
- 2-PyrazinaMine,3-chloro
- 3-amino-2-chloropyrazine
- 3-AMINO-PYRAZINECHLORIDE
- Pyrazinamine, 3-chloro-
- 3-Chloropyrazin-2-ylamine
- 3-chloropyrazine-2-ylamine
- 2-CHLORO-3-AMINEPYRAZINE
- Pyrazine, 2-amino-3-chloro-
- NSC123676
- zlchem 170
- PubChem16808
- 3-Chloro-2-aminopyrazine
- 3-chloranylpyrazin-2-amine
- 3-amino-2-chloro-pyrazine
- KSC352M2H
- ZLB0161
- 2-Amino-
- A836311
- Q-103304
- FT-0647244
- DTXSID50988309
- A24738
- Z850999212
- PB24841
- 6663-73-6
- PS-5664
- SY003686
- BCP23081
- FT-0647238
- BB 0253839
- HY-W007499
- AKOS000321645
- 2-Amino-3-chloropyrazine, 97%
- AM20070381
- MFCD04114305
- 6863-73-6
- DICETYLPHOSPHATE,SODIUMSALT
- EN300-60306
- 35XHY9F52F
- AEVSSZHXGJAPIE-UHFFFAOYSA-N
- CS-W007499
- NSC-123676
- SCHEMBL20099
- W-203469
- AC-3054
- (3-CHLOROPYRAZIN-2-YL)AMINE
- ALBB-008741
- A2143
- DB-023096
- STK505539
- 3-Chloro-2-aminopyrazine; 3-Chloropyrazin-2-amine;(3-Chloropyrazin-2-yl)amine
- 3-chloropyrazin-2-amine
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- MDL: MFCD04114305
- Inchi: 1S/C4H4ClN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)
- InChI Key: AEVSSZHXGJAPIE-UHFFFAOYSA-N
- SMILES: ClC1C(N)=NC=CN=1
Computed Properties
- Exact Mass: 129.00900
- Monoisotopic Mass: 129.009
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 77.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.4
Experimental Properties
- Density: 1.437
- Melting Point: 166.0 to 170.0 deg-C
- Boiling Point: 248.1°C at 760 mmHg
- Flash Point: 103.8 °C
- Refractive Index: 1.55
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 51.80000
- LogP: 1.29340
- Solubility: Slightly soluble in water.
3-chloropyrazin-2-amine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazard Category Code: 36/37/38
- Safety Instruction: 26-37
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
3-chloropyrazin-2-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-chloropyrazin-2-amine Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Alichem | A099001645-500g |
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6863-73-6 | 98% | 500g |
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6863-73-6 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 035839-5g |
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6863-73-6 | 97% | 5g |
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| Fluorochem | 035839-25g |
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| Fluorochem | 035839-100g |
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| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A121861-100g |
3-chloropyrazin-2-amine |
6863-73-6 | 97% | 100g |
¥444.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A121861-1g |
3-chloropyrazin-2-amine |
6863-73-6 | 97% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A121861-25g |
3-chloropyrazin-2-amine |
6863-73-6 | 97% | 25g |
¥139.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A121861-5g |
3-chloropyrazin-2-amine |
6863-73-6 | 97% | 5g |
¥67.90 | 2023-09-04 |
3-chloropyrazin-2-amine Production Method
Production Method 1
3-chloropyrazin-2-amine Raw materials
3-chloropyrazin-2-amine Preparation Products
3-chloropyrazin-2-amine Suppliers
3-chloropyrazin-2-amine Related Literature
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Jia-Nian Chen,Chu-Ting Chen,Yue-Zhen He,Tai-Sheng Qin,Li Cheng,Ye-Xiang Sun,Kang-Jian Yang,Qi Chen,Chao Yang,Ying Wei RSC Med. Chem. 2022 13 280
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Richa Goel,Vijay Luxami,Kamaldeep Paul Org. Biomol. Chem. 2015 13 3525
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Margherita Guasconi,Xiaoyun Lu,Alberto Massarotti,Antonio Caldarelli,Elisa Ciraolo,Gian Cesare Tron,Emilio Hirsch,Giovanni Sorba,Tracey Pirali Org. Biomol. Chem. 2011 9 4144
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Panayiotis A. Koutentis,Maria Koyioni,Sophia S. Michaelidou Org. Biomol. Chem. 2013 11 621
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5. 824. Covalent hydration in 1,4,5,8-tetra-azanaphthalenesW. L. F. Armarego J. Chem. Soc. 1963 4304
Additional information on 3-chloropyrazin-2-amine
Research Briefing on 3-chloropyrazin-2-amine (CAS: 6863-73-6) in Chemical Biology and Pharmaceutical Applications
3-chloropyrazin-2-amine (CAS: 6863-73-6) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The compound's unique structure, featuring a pyrazine ring with chlorine and amine substituents, makes it a valuable scaffold for designing novel bioactive molecules.
Recent studies have explored the synthetic pathways for 3-chloropyrazin-2-amine, with emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported an improved synthetic route using palladium-catalyzed cross-coupling reactions, achieving a yield of over 85%. This advancement addresses previous challenges related to low yields and byproduct formation, making the compound more accessible for further research and development.
In terms of biological activity, 3-chloropyrazin-2-amine has demonstrated promising results as a building block for kinase inhibitors. A study published in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its incorporation into novel compounds targeting JAK2 kinases, which are implicated in myeloproliferative disorders. The derivatives exhibited IC50 values in the nanomolar range, suggesting high potency and selectivity. These findings open new avenues for developing targeted therapies for hematological malignancies.
Another significant application of 3-chloropyrazin-2-amine lies in antimicrobial drug development. Research conducted at the University of Cambridge (2023) revealed that derivatives of this compound exhibited broad-spectrum activity against drug-resistant bacterial strains, including MRSA and ESBL-producing E. coli. The mechanism of action appears to involve inhibition of bacterial DNA gyrase, a validated target for antibiotics. These results position 3-chloropyrazin-2-amine as a potential lead compound for addressing the global antimicrobial resistance crisis.
From a pharmaceutical perspective, the pharmacokinetic properties of 3-chloropyrazin-2-amine derivatives have been investigated in preclinical studies. A recent report in Drug Metabolism and Disposition (2024) demonstrated favorable absorption and metabolic stability profiles for several derivatives, with oral bioavailability ranging from 60-75% in rodent models. These findings support the potential for developing orally administered drugs based on this scaffold.
In conclusion, 3-chloropyrazin-2-amine (CAS: 6863-73-6) represents a promising chemical entity with diverse applications in drug discovery. The recent advancements in its synthesis, coupled with demonstrated biological activities against various disease targets, make it a valuable tool for medicinal chemists. Future research directions may include further optimization of its derivatives for enhanced potency and selectivity, as well as exploration of combination therapies. The compound's versatility suggests it will remain an important focus of chemical biology and pharmaceutical research in the coming years.
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